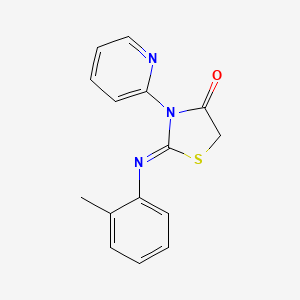
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring, a pyridine ring, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone typically involves the reaction of 2-aminopyridine with 2-methylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- This compound derivatives
- Other thiazolidinone compounds
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
36975-11-8 |
|---|---|
Formule moléculaire |
C15H13N3OS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(2-methylphenyl)imino-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-11-6-2-3-7-12(11)17-15-18(14(19)10-20-15)13-8-4-5-9-16-13/h2-9H,10H2,1H3 |
Clé InChI |
FQGKXGSAJBOGBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C2N(C(=O)CS2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


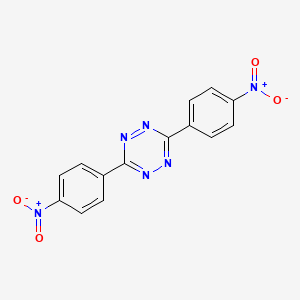
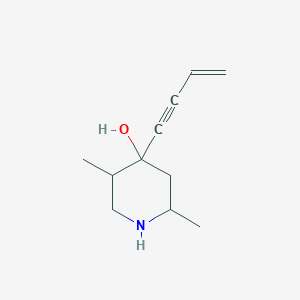

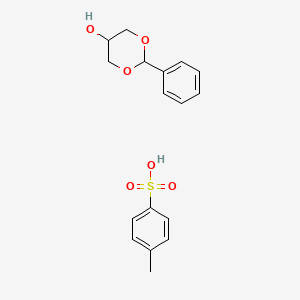
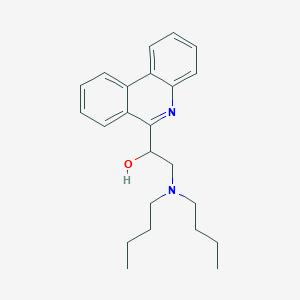

![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
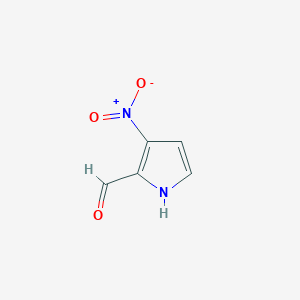
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
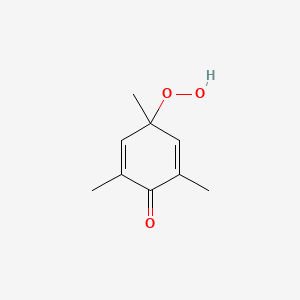
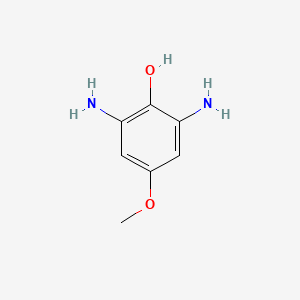
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)


